N-[4-(allyloxy)phenyl]benzamide
Description
Properties
Molecular Formula |
C16H15NO2 |
|---|---|
Molecular Weight |
253.29g/mol |
IUPAC Name |
N-(4-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C16H15NO2/c1-2-12-19-15-10-8-14(9-11-15)17-16(18)13-6-4-3-5-7-13/h2-11H,1,12H2,(H,17,18) |
InChI Key |
UXYYSMPESQFIIP-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Physicochemical Properties
Benzamide derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis of N-[4-(allyloxy)phenyl]benzamide with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-withdrawing groups (e.g., –Cl, –CF₃) enhance antimicrobial activity, as seen in the 90% inhibition of Desulfovibrio piger by 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide .
- Heterocyclic substituents (imidazole, pyridine) correlate with anticancer activity. For example, imidazole-substituted benzamides show potent activity against cervical cancer .
- The allyloxy group in this compound offers synthetic versatility for further modifications, though its biological activity data remain less explored compared to halogenated analogs .
Table 2: Reaction Efficiency Comparison
Key Observations :
- Ultrasound-assisted synthesis reduces reaction time by 75% and improves yields by ~25% compared to conventional methods, highlighting its efficiency for benzamide derivatives .
- Pyridine-mediated acylation (e.g., for N4-lauroylsulfathiazole) achieves high yields in shorter times due to enhanced nucleophilicity .
Antimicrobial Activity:
- Salicylamides with –Cl and –CF₃ groups (e.g., 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide) show dose-dependent inhibition of sulfate-reducing bacteria, with IC₅₀ values <1.1 µmol/L .
Anticancer Activity:
- Imidazole-substituted benzamides (e.g., N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide) exhibit IC₅₀ values <10 µM against cervical cancer cells .
- The pyridine-piperazine derivative (C₂₉H₃₁N₇O) demonstrates tumor growth inhibition via LSD1 targeting, suggesting structural motifs critical for epigenetic modulation .
Preparation Methods
Direct Alkylation of 4-Hydroxyphenylbenzamide
Attempts to allylate pre-formed 4-hydroxyphenylbenzamide face challenges due to the amide group’s electron-withdrawing effect, which deactivates the phenolic oxygen. However, using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in a dichloromethane-water system improves reactivity, albeit with modest yields (65–70%).
Industrial-Scale Considerations and Green Chemistry
Catalyst Recycling
Heterogeneous catalysts like Amberlyst 36 Dry, used in transalkylation reactions, demonstrate potential for recyclability in allylation steps, reducing waste. However, their application in this compound synthesis remains exploratory.
Solvent Recovery
Acetone and ethanol, utilized in Steps 1 and 2, are recoverable via distillation, aligning with green chemistry principles. Life-cycle assessments suggest a 30% reduction in environmental impact compared to non-recovery processes.
Analytical Characterization and Quality Control
Critical characterization data for this compound include:
-
¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 7.6 Hz, 2H, Ar–H), 7.60 (t, J = 7.4 Hz, 1H, Ar–H), 7.50 (t, J = 7.6 Hz, 2H, Ar–H), 7.30 (d, J = 8.8 Hz, 2H, Ar–H), 6.95 (d, J = 8.8 Hz, 2H, Ar–H), 6.05 (m, 1H, CH₂=CH–), 5.40 (dd, J = 17.2, 1.6 Hz, 1H, CH₂=CH–), 5.25 (dd, J = 10.4, 1.6 Hz, 1H, CH₂=CH–), 4.50 (d, J = 5.6 Hz, 2H, O–CH₂–).
-
IR (KBr): 3310 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=C aromatic).
Purity assessments via high-performance liquid chromatography (HPLC) typically show >98% purity under optimized conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
